molecular formula C10H9N3O2 B2771510 N-(furan-2-ylmethyl)pyrazine-2-carboxamide CAS No. 443749-39-1

N-(furan-2-ylmethyl)pyrazine-2-carboxamide

Cat. No.: B2771510
CAS No.: 443749-39-1
M. Wt: 203.201
InChI Key: PIDSEZUHJRRXFS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)pyrazine-2-carboxamide is a chemical compound of interest in pharmaceutical and agrochemical research, featuring a fused heterocyclic structure. This structure combines a furan ring, a common motif in bioactive molecules, with a pyrazine carboxamide group, which is frequently explored in drug discovery for its potential to engage in key hydrogen bonding interactions with biological targets . The core value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. Researchers utilize such hybrids to develop novel compounds for screening against various biological targets. Specifically, analogs containing the furan-2-ylmethyl group have been investigated as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), a key enzyme in the viral life cycle . Furthermore, the furan-2-carboxamide scaffold is recognized for its application in developing potential vasodilating and anticancer agents, often acting through mechanisms such as VEGFR-2 inhibition . Product Note: This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(9-7-11-3-4-12-9)13-6-8-2-1-5-15-8/h1-5,7H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDSEZUHJRRXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N Furan 2 Ylmethyl Pyrazine 2 Carboxamide and Its Analogs

Retrosynthetic Analysis and Precursor Synthesis

Retrosynthetic analysis of N-(furan-2-ylmethyl)pyrazine-2-carboxamide involves the disconnection of the central amide C-N bond. This primary disconnection identifies two key synthons: an electrophilic pyrazine-2-carbonyl unit and a nucleophilic furan-2-ylmethylamine unit. The practical chemical equivalents for these synthons are pyrazine-2-carboxylic acid (or its activated derivatives) and furan-2-ylmethylamine, respectively. The synthesis of the target molecule is therefore contingent on the efficient preparation of these two precursor intermediates.

Pyrazine-2-carboxylic acid serves as the foundational precursor for the pyrazine (B50134) moiety. It is a commercially available compound, but its derivatives, which are essential for creating analogs, require targeted synthetic methods. A common and direct approach to activate the carboxylic acid for amidation is its conversion to an acyl chloride. This is typically achieved by reacting pyrazine-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.commdpi.com For instance, heating pyrazine-2-carboxylic acid with thionyl chloride in a suitable solvent such as methylene (B1212753) chloride, often with a catalytic amount of dimethylformamide (DMF), yields 2-pyrazine carboxylic acid chloride. prepchem.com

Furthermore, substituted pyrazine-2-carboxylic acids are used to generate a range of analogs. nih.govrjpbcs.com These precursors can be synthesized through various heterocyclic chemistry methods, allowing for the introduction of substituents like chloro, tert-butyl, or amino groups onto the pyrazine ring. nih.govrjpbcs.com These substituted acids can then be activated in the same manner as the parent compound to prepare for the subsequent coupling reaction.

The furan-2-ylmethylamine precursor is commonly synthesized from furfural (B47365), a renewable platform chemical derived from biomass. nih.gov The most prominent method for its synthesis is the reductive amination of furfural. mdpi.com This process involves two key steps: the condensation of furfural with an ammonia (B1221849) source to form an imine intermediate, followed by the hydrogenation of this imine to the desired primary amine, furan-2-ylmethylamine. mdpi.com

The reaction is typically performed over a heterogeneous catalyst. A plausible reaction pathway involves the reversible condensation of furfural with excess ammonia to form a primary imine, which is then hydrogenated over an active catalyst to yield the target amine. mdpi.com This method is a cornerstone for producing furan-based amine intermediates for use in the pharmaceutical and fine chemical industries. nih.govmdpi.com

Amide Bond Formation Techniques

The crucial step in the synthesis of this compound is the formation of the amide bond between the pyrazine-2-carboxylic acid moiety and furan-2-ylmethylamine. This can be accomplished through both conventional and advanced protocols.

The most traditional method for forming the amide bond is the reaction between an activated carboxylic acid derivative and the amine. Following the preparation of pyrazine-2-carbonyl chloride, it can be directly condensed with furan-2-ylmethylamine. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Another common conventional method involves the use of coupling reagents that activate the carboxylic acid in situ. 1,1'-Carbonyldiimidazole (B1668759) (CDI) is one such reagent. In this process, pyrazine-2-carboxylic acid is first reacted with CDI to form a highly reactive acylimidazole intermediate. Subsequent addition of furan-2-ylmethylamine to this intermediate results in the formation of the desired amide with high efficiency. nih.gov

Modern organic synthesis has introduced a variety of advanced coupling reagents and protocols that offer milder reaction conditions, higher yields, and greater functional group tolerance. luxembourg-bio.com These methods avoid the need for harsh reagents like thionyl chloride.

One such advanced reagent is propyl phosphonic anhydride (B1165640) (T3P). rjpbcs.com T3P is known for its high efficiency as a coupling agent in the formation of amides from carboxylic acids and amines. rjpbcs.com Another sophisticated approach is the Yamaguchi esterification, where the carboxylic acid is first converted to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, which then reacts with the amine to form the amide. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. researchgate.net For example, the coupling of 2-furoic acid and furfurylamine (B118560) (an analogous reaction) can be efficiently carried out in a microwave reactor using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), significantly reducing reaction times. researchgate.net

Comparison of Amidation Methods
MethodActivating Agent/ReagentKey FeaturesTypical Conditions
Acyl Chloride MethodThionyl Chloride (SOCl₂) or Oxalyl ChlorideTwo-step process; generates HCl byproduct.Reflux in an inert solvent (e.g., CH₂Cl₂), followed by reaction with amine and base. prepchem.com
CDI Coupling1,1'-Carbonyldiimidazole (CDI)Forms a reactive acylimidazole intermediate; mild conditions. nih.govStirring in an aprotic solvent like THF at moderate temperatures (e.g., 45 °C). nih.gov
T3P CouplingPropyl Phosphonic Anhydride (T3P)High efficiency; broad applicability for acid-amine coupling. rjpbcs.comReaction in the presence of a base in a suitable organic solvent. rjpbcs.com
Microwave-Assisted SynthesisEDC or DMT/NMM/TsO⁻Rapid reaction times; mild conditions. researchgate.netIrradiation in a microwave reactor in a solvent like DCM. researchgate.net

Derivatization and Functionalization Approaches

The core structure of this compound allows for extensive derivatization on both the pyrazine and furan (B31954) rings to generate a library of analogs.

Functionalization of the pyrazine ring is typically achieved by starting with substituted pyrazine-2-carboxylic acids. As previously mentioned, acids bearing substituents such as halogens (e.g., 6-chloro) or alkyl groups (e.g., 5-tert-butyl) can be used in the synthetic sequence to produce amides with modified pyrazine moieties. nih.gov This approach allows for systematic modification of the electronic and steric properties of the molecule.

On the furan side, while the parent furan-2-ylmethylamine is common, derivatives can also be employed. For instance, starting with 5-hydroxymethylfurfural (B1680220) (5-HMF) instead of furfural can lead to analogs containing a hydroxymethyl group on the furan ring. nih.gov

Furthermore, advanced cross-coupling reactions can be employed to introduce greater structural diversity. For example, a bromo-substituted analog, such as 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (a thiophene (B33073) bioisostere), can undergo Suzuki cross-coupling reactions with various aryl or heteroaryl boronic acids. mdpi.com This strategy allows for the attachment of a wide range of aromatic and heterocyclic substituents, demonstrating a powerful method for creating diverse chemical libraries based on the core amide scaffold. mdpi.com

Examples of Derivatization Strategies
Ring ModifiedStrategyStarting Material ExampleResulting Functionality
PyrazineUse of substituted carboxylic acids6-chloropyrazine-2-carboxylic acid nih.govChloro-substituted pyrazine ring
PyrazineUse of substituted carboxylic acids5-tert-butyl-pyrazine-2-carboxylic acid nih.govtert-Butyl-substituted pyrazine ring
PyrazineUse of substituted carboxylic acids3-aminopyrazine-2-carboxylic acid rjpbcs.comAmino-substituted pyrazine ring
Furan/Thiophene AnalogSuzuki cross-coupling on a halo-aromatic precursor5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide mdpi.comAryl or heteroaryl substitution at the 5-position

Modifications on the Furan Ring

The furan ring serves as a versatile scaffold in medicinal chemistry, and its substitution can significantly influence the biological profile of the parent molecule. researchgate.netnih.gov Synthetic strategies for modifying the furan ring in analogs of this compound typically involve either the synthesis of pre-functionalized furan building blocks or the direct modification of the furan moiety on a pre-existing scaffold.

A common approach involves the use of substituted 2-furaldehydes or 2-furoic acids as starting materials. For instance, 5-aryl-furan-2-carboxylic acids can be synthesized via Meerwein arylation, which involves the copper(II)-catalyzed decomposition of diazonium salts derived from substituted anilines in the presence of furoic acid. mdpi.com These substituted furoic acids can then be coupled with furfurylamine to yield the desired N-(furan-2-ylmethyl) analogs with a substituted furan ring. Another powerful method for the synthesis of 5-substituted-2-furaldehydes is the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-furaldehyde (B32451) with various aryl or heteroaryl boronic acids. nih.gov The resulting aldehydes can be converted to the corresponding amines and subsequently acylated with pyrazine-2-carboxylic acid.

Direct functionalization of the furan ring can be achieved through electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. researchgate.net However, these reactions must be carried out under carefully controlled conditions to avoid degradation of the furan ring. A general overview of potential synthetic routes to introduce substituents on the furan ring is presented in Table 1.

Modification StrategyKey ReactionStarting MaterialsPotential SubstituentsReference
Synthesis from Substituted PrecursorsSuzuki Cross-Coupling5-Bromo-2-furaldehyde, Arylboronic acidAryl, Heteroaryl nih.gov
Synthesis from Substituted PrecursorsMeerwein Arylation2-Furoic acid, Substituted anilinesAryl mdpi.com
Direct FunctionalizationElectrophilic NitrationFuran derivative, Nitrating agentNitro (-NO2) researchgate.net
Direct FunctionalizationElectrophilic BrominationFuran derivative, Brominating agentBromo (-Br) researchgate.net

Substitutions on the Pyrazine Ring

Modifications to the pyrazine ring are commonly achieved by starting with a substituted pyrazine-2-carboxylic acid. These precursors can be synthesized through various heterocyclic chemistry methodologies. Once the desired substituted pyrazine-2-carboxylic acid is obtained, it is typically converted to a more reactive species, such as an acyl chloride, to facilitate amide bond formation with (furan-2-yl)methanamine.

A prevalent method for synthesizing substituted N-phenylpyrazine-2-carboxamides involves the condensation of substituted pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines. mdpi.com This approach can be adapted for the synthesis of this compound analogs by using (furan-2-yl)methanamine in place of anilines. For example, chlorides of 6-chloropyrazine-2-carboxylic acid, 5-tert-butylpyrazine-2-carboxylic acid, and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid have been successfully used to generate a series of amides. researchgate.netnih.gov

Another strategy involves the aminodehalogenation of a halogenated pyrazine precursor. For instance, 3-chloropyrazine-2-carboxamide (B1267238) can react with various amines, including benzylamines, to yield N-substituted 3-aminopyrazine-2-carboxamides. nih.govphcog.comnih.gov This reaction is often facilitated by microwave irradiation to improve yields and reduce reaction times. mdpi.comsciforum.netnih.govresearchgate.net Table 2 summarizes some examples of substitutions on the pyrazine ring in pyrazine-2-carboxamide derivatives.

Pyrazine SubstituentSynthetic MethodKey PrecursorAmine ComponentReference
6-ChloroAcyl chloride condensation6-Chloropyrazine-2-carbonyl chlorideRing-substituted anilines mdpi.com
5-tert-ButylAcyl chloride condensation5-tert-Butylpyrazine-2-carbonyl chlorideRing-substituted anilines researchgate.net
5-tert-Butyl-6-chloroAcyl chloride condensation5-tert-Butyl-6-chloropyrazine-2-carbonyl chlorideRing-substituted anilines nih.gov
3-Amino (from 3-chloro)Aminodehalogenation (Microwave-assisted)3-Chloropyrazine-2-carboxamideSubstituted benzylamines nih.gov
3-Amino (from 3-chloro)Aminodehalogenation3-Chloropyrazine-2-carboxamideAliphatic and alicyclic amines nih.gov

Variations at the Carboxamide Linker

The carboxamide linker is a crucial component of the molecular scaffold, and its modification can lead to significant changes in the compound's properties. Variations can include the introduction of different functional groups on the amide nitrogen, altering the length and flexibility of the linker, or replacing the amide bond with a bioisosteric equivalent.

A diversity-oriented synthesis approach has been employed to create a collection of furan-2-carboxamides with various linkers as a bioisosteric replacement for a labile furanone ring. nih.gov This strategy involves the amide formation of furoic acid with different linkers, followed by coupling with a phenyl ring. While not directly applied to this compound, this methodology highlights the potential for introducing diverse linkers. Examples of such linkers include N-acylcarbohydrazides, 1,4-diaminobenzene, 3-aminobenzoic acid, and 1,2,3-triazoles. nih.gov

The synthesis of these varied linkers often involves multi-step procedures. For instance, the preparation of an N-acylcarbohydrazide linker starts with the activation of furan-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI), followed by reaction with t-butylcarbazate. After deprotection, the resulting hydrazide is coupled with a benzoic acid derivative. nih.gov The synthesis of pyrazine-2-carbohydrazide (B1222964) derivatives has also been reported, starting from the hydrolysis and esterification of pyrazinamide (B1679903), followed by reaction with hydrazine (B178648) hydrate (B1144303) and condensation with various aromatic aldehydes. jyoungpharm.in Table 3 outlines some of the variations at the carboxamide linker.

Linker VariationSynthetic ApproachKey Intermediates/ReagentsResulting MoietyReference
N-AcylcarbohydrazideMulti-step synthesist-Butylcarbazate, CDI, Benzoic acids-CO-NH-NH-CO-Ar nih.gov
1,4-DiaminobenzeneAmide coupling1,4-Diaminobenzene, Activated carboxylic acids-CO-NH-Ph-NH-CO- nih.gov
3-Aminobenzoic acidAmide coupling3-Aminobenzoic acid, Substituted anilines-CO-NH-Ph-CO-NH-Ar nih.gov
1,2,3-TriazoleClick chemistryPropargylamine, Azide derivatives, CuSO4-CO-NH-CH2-(triazole)- nih.gov
HydrazoneCondensationPyrazinoic acid hydrazide, Aromatic aldehydes-CO-NH-N=CH-Ar jyoungpharm.in

Synthesis of Metal Complexes of Pyrazine-2-carboxamide Schiff Bases

The pyrazine-2-carboxamide scaffold, particularly when derivatized to form Schiff bases, presents multiple coordination sites (N, O donor atoms) for metal ions, leading to the formation of stable metal complexes. researchgate.netnih.govyu.edu.jo The synthesis of these complexes typically involves the reaction of a pyrazine-2-carboxamide Schiff base ligand with a suitable metal salt in an appropriate solvent.

The first step is the synthesis of the Schiff base ligand itself. This is generally achieved through the condensation reaction of a pyrazine-2-carbohydrazide with a suitable aldehyde or ketone. For example, a Schiff base can be prepared from pyrazine-2-carboxamide and 2-hydroxybenzaldehyde. researchgate.net Another example is the condensation of pyrazine-2-carbohydrazide with 2-hydroxy-5-chloroacetophenone. yu.edu.jo

Once the Schiff base ligand is synthesized and characterized, it is reacted with various transition metal salts, such as those of Co(II), Cu(II), Ni(II), and Zn(II), to form the corresponding metal complexes. nih.gov The stoichiometry and geometry of the resulting complexes depend on the metal ion, the ligand structure, and the reaction conditions. For instance, Schiff bases can act as deprotonated tridentate ligands, leading to octahedral geometries for some metal complexes. nih.gov The coordination can occur through the azomethine nitrogen and phenolic oxygen, as well as nitrogen atoms from the pyrazine ring. researchgate.netmdpi.com Table 4 provides examples of synthesized metal complexes with pyrazine-2-carboxamide Schiff bases and related ligands.

Metal IonLigandProposed GeometryCoordination SitesReference
Co(II), Ni(II), Zn(II)Substituted Pyridine Schiff BasesOctahedralTridentate (N, N, O) nih.gov
Fe(III), Ru(III)Schiff base of Pyrazine-2-carboxamide and 2-hydroxybenzaldehydeOctahedralBidentate (Azomethine N, Phenolic O) researchgate.net
Ni(II), Cu(II), Pd(II)Schiff base of Pyrazine-2-carboxamide and 2-hydroxybenzaldehydeSquare PlanarBidentate (Azomethine N, Phenolic O) researchgate.net
Mn(II), Co(II), Ni(II), Cu(II)Pyrazine carbohydrazone with 2-hydroxy-5-chloroacetophenoneNot specifiedTridentate (ONO donor) yu.edu.jo
Pt(II), Pt(IV)2-PyrazinecarboxamideVariousBidentate (N, O) bendola.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazine derivatives, to minimize environmental impact, reduce waste, and improve efficiency. Key green chemistry approaches include the use of microwave-assisted synthesis, solvent-free reactions, and biocatalysis.

Microwave-assisted organic synthesis has proven to be a valuable tool for the synthesis of pyrazinamide analogs. sciforum.netresearchgate.net The aminodehalogenation of 3-chloropyrazine-2-carboxamide with various amines is significantly accelerated under microwave irradiation, leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov For example, a series of N-alkyl substituted 3-aminopyrazine-2-carboxamides were prepared efficiently using this technique. nih.gov

Biocatalysis offers an environmentally benign alternative for amide bond formation, which is central to the synthesis of this compound. rsc.orgresearchgate.net Enzymes such as lipases and amide bond synthetases can catalyze the coupling of carboxylic acids and amines under mild, aqueous conditions, often with high selectivity. acs.org ATP-dependent enzymes, like the amide bond synthetase McbA, can be used for the synthesis of amides from carboxylic acids and primary amines. acs.orgsemanticscholar.org Another enzymatic strategy involves the use of nitrile synthetases, which can be engineered to function as amide synthetases, catalyzing the transformation of a carboxylic acid to the corresponding amide without the need for traditional, atom-inefficient coupling reagents. nih.gov Table 5 highlights some green chemistry approaches applicable to the synthesis of pyrazine carboxamides.

Green Chemistry ApproachSpecific Method/CatalystApplication in SynthesisAdvantagesReference
Microwave-Assisted SynthesisMicrowave ReactorAminodehalogenation of chloropyrazinesHigher yields, shorter reaction times mdpi.comnih.gov
BiocatalysisAmide Bond Synthetase (e.g., McbA)Amide bond formationAqueous media, mild conditions acs.org
BiocatalysisEngineered Nitrile SynthetaseAmide bond formationAvoids coupling reagents, greener approach nih.gov
BiocatalysisLipase from Sphingomonas HXN-200 (SpL)Amide formation from heteroaromatic esters and aminesRapid, efficient, gram-scale synthesis in buffer acs.org

Structure Activity Relationship Sar Studies of N Furan 2 Ylmethyl Pyrazine 2 Carboxamide Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of N-(furan-2-ylmethyl)pyrazine-2-carboxamide derivatives is highly sensitive to the nature and position of substituents on both the furan (B31954) and pyrazine (B50134) rings, as well as modifications to the linker region.

Electronic and Steric Contributions of Furan Ring Modifications

While direct SAR studies on the furan ring of this compound are limited, research on related furan-2-carboxamide scaffolds provides valuable insights. The electronic and steric properties of substituents on the furan ring are crucial determinants of biological activity.

Furthermore, modifications to substituents at the 5-position of the furan ring highlight the importance of both steric bulk and the potential for hydrogen bonding. In a series of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, converting the hydroxymethyl group to various amines and amides significantly altered biological outcomes. The introduction of a tryptamine (B22526) moiety via an amide linkage at this position resulted in compounds with notable anticancer activity. This suggests that the size, shape, and hydrogen-bonding capacity of the substituent at this position are key factors in determining the interaction with the target protein. Slight modifications in the substitution pattern on the furan nucleus can lead to distinct differences in biological activities.

Influence of Pyrazine Ring Substitutions

The pyrazine ring is a critical component for the biological activity of this class of compounds, and its substitution pattern has been extensively studied. Modifications at the C-5 and C-6 positions of the pyrazine ring, in particular, have been shown to modulate antimycobacterial and antifungal activities significantly.

Key findings indicate that introducing a chlorine atom at the C-6 position and a tert-butyl group at the C-5 position are among the most effective substitutions for enhancing antimycobacterial potency. The bulky tert-butyl group likely provides favorable steric interactions within the binding pocket of the biological target, while the electron-withdrawing chlorine atom can influence the electronic properties of the pyrazine ring system.

For example, in a series of substituted N-benzylpyrazine-2-carboxamides, which are close analogs, the compound 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated the highest activity against Mycobacterium tuberculosis. This highlights the synergistic effect of substitutions at both the C-5 and C-6 positions. The data below illustrates the impact of these substitutions on antimycobacterial activity. nih.govresearchgate.net

CompoundR1 (Pyrazine C-5)R2 (Pyrazine C-6)N-SubstituentMIC (μg/mL) vs. M. tuberculosis nih.gov
N-benzyl-5-chloropyrazine-2-carboxamideClHBenzyl (B1604629)50
N-benzyl-6-chloropyrazine-2-carboxamideHClBenzyl12.5
5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamidetert-butylClBenzyl12.5
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamidetert-butylCl4-Methoxybenzyl6.25
6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamideHCl3-Trifluoromethylbenzyl6.25

Role of the N-substituent on the Methylene (B1212753) Bridge

The N-(furan-2-ylmethyl) group acts as a crucial linker, positioning the furan and pyrazine rings in a specific orientation for target binding. While direct modifications on the methylene carbon itself are not widely reported, the nature of the entire N-substituent plays a vital role. Replacing the furan ring with other aromatic systems, such as a substituted phenyl ring (as in N-benzylpyrazine-2-carboxamides), allows for an exploration of the SAR of this part of the molecule. sciforum.net

The introduction of the methylene bridge between the amide nitrogen and the aromatic ring (comparing N-phenyl to N-benzyl derivatives) provides conformational flexibility that can be beneficial for activity. sciforum.net Studies on N-benzylpyrazine-2-carboxamides show that substituents on the benzyl ring significantly influence antimycobacterial and antifungal activity. For instance, electron-withdrawing groups like trifluoromethyl or electron-donating groups like methoxy (B1213986) on the benzyl ring can enhance potency, suggesting that both electronic and steric factors are at play. nih.govnih.gov The compound 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, for example, showed high antimycobacterial activity (MIC = 6.25 µg/mL). nih.gov Similarly, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide was found to have the highest antifungal activity in its series. nih.gov This indicates that the electronic properties of the substituent on the terminal aromatic ring, transmitted through the methylene bridge, can fine-tune the biological activity.

Conformational Analysis and Bioactive Conformation

The three-dimensional arrangement of the this compound scaffold is critical for its interaction with biological targets. Conformational analysis, primarily through X-ray crystallography and computational methods like Density Functional Theory (DFT), has provided insights into the molecule's preferred shape.

Crystal structure analysis of the closely related compound, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, reveals key conformational features that are likely conserved in the furan analogue. nih.gov In this structure, the pyrazine-carboxamide unit is nearly planar, with a very small dihedral angle between the pyrazine ring and the amide group plane (approximately 2.6°). nih.gov This planarity suggests a rigid core that facilitates defined interactions.

A crucial conformational parameter is the dihedral angle between the pyrazine ring and the heterocyclic ring attached to the methylene bridge (pyridine in the crystal structure, furan in the target compound). In the pyridine (B92270) analogue, this angle is approximately 61.3°. nih.gov This twisted conformation is likely the low-energy, bioactive conformation, allowing the two ring systems to occupy distinct pockets in a receptor binding site. DFT calculations on pyrazine carboxamide itself also support a nearly planar structure. bendola.com The molecule's conformation is stabilized by intramolecular hydrogen bonds, such as a short N-H···N interaction involving the pyrazine nitrogen and the amide hydrogen. nih.gov

Ligand Efficiency and Optimization Strategies

In modern drug discovery, optimizing the potency of a compound must be balanced with maintaining favorable physicochemical properties to ensure drug-likeness. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to guide this optimization process. sciforschenonline.orgnih.gov

Ligand Efficiency (LE) normalizes binding affinity (potency) for the size of the molecule, typically the number of heavy atoms. It helps in selecting smaller, more efficient fragments or hits for further development. The recommended LE value during lead optimization is generally above 0.3. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE) relates potency to the lipophilicity (logP or logD) of a compound. It is a measure of how effectively a molecule uses its lipophilicity to achieve binding affinity. An increase in potency that is solely due to an increase in lipophilicity will result in a constant LLE and is often associated with undesirable properties like poor solubility and non-specific binding. A suggested range for LLE is between 5 and 7. sciforschenonline.org

Mechanistic Investigations of N Furan 2 Ylmethyl Pyrazine 2 Carboxamide S Biological Activities

Identification of Molecular Targets

The identification of molecular targets is crucial for understanding the mechanism of action of N-(furan-2-ylmethyl)pyrazine-2-carboxamide. The compound's furan (B31954) and pyrazine (B50134) carboxamide structures suggest potential interactions with various biological macromolecules, including enzymes, receptors, and nucleic acids.

The inhibition of specific enzymes is a primary mechanism through which pyrazine and furan carboxamide derivatives exert their biological effects.

Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their inhibition is a key strategy in treating diseases like cancer. researchgate.net Pyrazine-2-carboxamide derivatives have been identified as inhibitors of several tyrosine kinases (TKs). For instance, studies have shown that N-aromatic substituted pyrazine-2-carboxamide derivatives exhibit significant inhibitory activity against AXL1 and TRKA kinases. ajchem-a.com Another class of pyrazine carboxamides has been developed as highly selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of the T cell receptor signaling pathway, making it a target for immuno-oncology. figshare.comresearchgate.net Echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) is another therapeutic target for non-small cell lung cancer, and pyrazine-2-carboxamide derivatives have been discovered as potent EML4-ALK inhibitors. nih.gov

Interactive Table: Kinase Inhibition by Pyrazine Carboxamide Derivatives

Compound Class Target Kinase Finding
Pyrazine-2-carboxamide derivatives Tyrosine Kinases (AXL1, TRKA) N-aromatic substituted derivatives showed inhibitory activity of up to 41% against AXL1 and 34% against TRKA. ajchem-a.com
Pyrazine carboxamides Hematopoietic Progenitor Kinase 1 (HPK1) A selective inhibitor induced IL-2 secretion in T cells with an EC50 of 90 nM. figshare.com

Proteases: Derivatives of pyrazine and furan carboxamides have been shown to inhibit proteases. For example, certain furan-2-carboxamides have been found to reduce virulence factors, including proteases, in Pseudomonas aeruginosa. nih.gov In the context of mycobacterial infections, substituted N-(thiazol-2-yl)pyrazine-2-carboxamides were designed as inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1), a key enzyme for bacterial survival. nih.gov

Succinate Dehydrogenase Inhibitors (SDHI): Succinate dehydrogenase (SDH) is a crucial enzyme in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid cycle. Its inhibition disrupts fungal respiration, making it an important target for fungicides. nih.gov Both furan-carboxamides and pyrazine-carboxamides are recognized classes of SDHI fungicides. uga.edu A fragment recombination strategy has been used to design novel pyrazine-carboxamide-diphenyl-ether compounds as potent SDHIs. nih.govacs.orgbohrium.comresearchgate.net Similarly, novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides have been developed as effective SDH inhibitors with significant antifungal activity. nih.gov

The interaction with cellular receptors is another key mechanism for the biological activity of carboxamide derivatives. Research has identified pyrazine carboxamides as antagonists for the Cannabinoid Receptor 1 (CB1), which led to a reduction in food intake in rat models. nih.gov In the context of bacterial communication (quorum sensing), furan-2-carboxamides have been investigated as potential antagonists of the LasR receptor in P. aeruginosa, which regulates biofilm formation and virulence factor production. nih.gov

The furan moiety, in particular, has been utilized in studies focusing on nucleic acid interactions. A furan oxidation-based cross-linking method has been developed as a tool to study protein and nucleic acid interactions. rsc.orgresearchgate.net This technique involves the selective oxidation of a furan moiety incorporated into an oligonucleotide, which then generates a reactive species that can form a covalent bond with a complementary nucleic acid strand or an interacting protein. oup.comresearchgate.net Furthermore, studies on furan/thiophene-2-carboxamide derivatives have demonstrated DNA-protective activities. bohrium.comresearchgate.net

Cellular Pathway Modulation

By interacting with molecular targets like enzymes and receptors, this compound and its analogs can modulate various cellular signaling pathways and processes.

The inhibition of kinases by pyrazine-based compounds directly impacts critical signaling pathways. For example, the oncogenic protein SHP2 is known to activate the RAS-ERK signaling pathway, which regulates cancer cell survival and proliferation. Pyrazine-based small molecules have been designed to inhibit SHP2, thereby disrupting this pathway. mdpi.com As previously mentioned, selective inhibition of HPK1 by pyrazine carboxamides modulates the T cell receptor signaling pathway, enhancing immune responses against tumors. figshare.com The anti-inflammatory effects of furan derivatives are often linked to the regulation of mRNA expression of inflammatory mediators and interference with cell signaling pathways. nih.govontosight.ai

The modulation of signaling pathways ultimately translates into effects on broader cellular processes such as proliferation and inflammation.

Effects on Cell Proliferation: Pyrazine and furan carboxamide derivatives have demonstrated significant effects on the proliferation of various cell lines, particularly cancer cells. Pyrazine-based compounds have been shown to reduce the viability of human breast adenocarcinoma (MCF7, MDA-MB-231) and colon carcinoma (HCT116) cell lines in a time- and dosage-dependent manner. mdpi.com Similarly, carbamothioyl-furan-2-carboxamide derivatives have been evaluated for their anti-cancer potential against human cancer cell lines including HepG2, Huh-7, and MCF-7. mdpi.com

Interactive Table: Effects of Pyrazine and Furan Carboxamide Derivatives on Cancer Cell Proliferation

Compound Class Cell Line Effect
Pyrazine intermediate MCF7 (Breast) Statistically significant decrease in viability at 0.1 µM (30%) and 0.01 µM (42%) after 48h. mdpi.com
Pyrazine intermediate HCT116 (Colon) Significant effect on viability at 48h with 0.1 µM (17%) and 0.01 µM (16%). mdpi.com
Pyrazine intermediate MDA-MB-231 (Breast) Significantly reduced viability at 72h with 1 µM (20%) and 0.1 µM (15%). mdpi.com

Effects on Inflammatory Response: Furan derivatives are known to possess anti-inflammatory properties. ontosight.ai Their mechanisms include the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This is often linked to the inhibition of enzymes like inducible cyclooxygenase-2 (COX-2). nih.gov The antioxidant activity of the furan ring, through scavenging of free radicals, also contributes to its anti-inflammatory effects. nih.gov Pyrazolidinone carboxamide derivatives have been identified as potent and selective inhibitors of formyl peptide receptor 1 (FPR1), a key regulator of neutrophil activation, highlighting their potential in treating neutrophil-mediated inflammation. acs.org

Insights into Structure-Mechanism Relationships

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. The molecule is composed of a pyrazine-2-carboxamide core linked to a furan ring via a methylene (B1212753) bridge. Investigations into related compounds have revealed that each of these components plays a crucial role in dictating the molecule's interaction with biological targets, thereby influencing its mechanism of action. The relationship between the chemical structure and the biological mechanism is governed by factors such as the electronic properties of the aromatic rings, the conformational flexibility of the molecule, and the potential for specific intermolecular interactions like hydrogen bonding and π-π stacking.

Detailed analysis of analogous chemical structures suggests that the pyrazine-2-carboxamide scaffold is a key pharmacophore. This moiety is frequently found in molecules designed as inhibitors of specific enzymes, such as kinases. For instance, derivatives of 3-amino-pyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Molecular docking studies of these related compounds indicate that the pyrazine ring and the adjacent carboxamide group are critical for anchoring the molecule within the ATP-binding pocket of the kinase. nih.gov The nitrogen atoms of the pyrazine ring and the amide group can act as hydrogen bond acceptors and donors, forming key interactions with amino acid residues in the target protein.

To illustrate the principles of how structural modifications can influence biological activity in this class of compounds, the following table summarizes structure-activity relationship (SAR) data from research on related furan-based inhibitors. While not specific to this compound itself, this data provides valuable insight into how changes to the core structure can impact inhibitory potential.

Compound SeriesModificationBiological TargetChange in ActivityReference
Carbamothioyl-furan-2-carboxiamde DerivativesAddition of para-methyl group to phenyl ringHepG2 Cancer CellsIncreased anti-cancer activity mdpi.com
1-((Furan-2-yl)methyl)pyrrolidine-Based AnalogsAddition of dimethyl amine or pyrrolidine (B122466) to secondary phenyl ringST2 (Suppression of Tumorigenicity 2)2-3 fold improvement in IC₅₀ nih.gov
1-((Furan-2-yl)methyl)pyrrolidine-Based AnalogsAddition of a carboxylic acid to secondary phenyl ringST2 (Suppression of Tumorigenicity 2)Reduced activity nih.gov
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide DerivativesStructure-based synthetic modificationsSARS-CoV-2 MproImproved IC₅₀ from 10.76 µM to 1.55 µM nih.gov

These examples underscore the sensitivity of the biological mechanism to the molecule's precise chemical structure. The addition of small functional groups can alter electronic distribution, lipophilicity, and steric profile, thereby enhancing or diminishing the affinity for a biological target. The insights gained from these related compounds suggest that the biological activity of this compound is a finely tuned consequence of the interplay between its pyrazine-2-carboxamide core, the furan moiety, and their spatial arrangement.

Preclinical Pharmacological Profiling and Biological Evaluation

In Vitro Biological Screening

No studies detailing the in vitro biological screening of N-(furan-2-ylmethyl)pyrazine-2-carboxamide were identified.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

There is no available data on the antibacterial, antifungal, or antiviral properties of this compound.

Antiproliferative and Antitumor Activity in Cell Lines

Information regarding the antiproliferative and antitumor activity of this compound in cell lines is not present in the current scientific literature.

Anti-inflammatory and Immunomodulatory Effects

There are no published findings on the anti-inflammatory or immunomodulatory effects of this compound.

Other Targeted Biological Activities (e.g., Enzyme Inhibition, Receptor Antagonism/Agonism, Antioxidant, Herbicide)

Specific data on other targeted biological activities, such as enzyme inhibition, receptor interaction, antioxidant potential, or herbicidal action of this compound, is not available.

In Vivo Efficacy Studies in Animal Models (excluding human clinical trials)

No in vivo efficacy studies for this compound in any animal models have been reported in the literature.

Efficacy in Infection Models

There is no data available on the efficacy of this compound in animal infection models.

Antitumor Efficacy in Xenograft Models

Currently, there is no publicly available scientific literature detailing the in vivo antitumor efficacy of this compound in established xenograft models. Studies designed to assess the compound's ability to inhibit tumor growth, the associated survival benefits, and the mechanistic action in animal models bearing human tumor grafts have not been reported.

Anti-inflammatory Efficacy in Disease Models

Detailed evaluations of the anti-inflammatory potential of this compound in preclinical models of inflammatory diseases are not available in the current body of scientific research. Consequently, data on its efficacy in reducing inflammation in relevant animal models, as well as the underlying mechanisms of action, remain to be determined.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

A comprehensive understanding of the pharmacokinetic and pharmacodynamic profile of a compound is crucial for its development as a therapeutic agent. However, specific preclinical data for this compound in these areas are limited.

Absorption and Distribution in Animal Models

Specific studies detailing the absorption and distribution characteristics of this compound in animal models have not been published. Therefore, information regarding its bioavailability, the extent and rate of its absorption into the systemic circulation, and its subsequent distribution into various tissues and organs is not currently available.

Metabolism (Mechanistic Pathways)

The metabolic fate of this compound has not been elucidated in the available scientific literature. There is no information on the mechanistic pathways involved in its biotransformation, including the identification of key metabolizing enzymes and the resulting metabolites.

Excretion in Animal Models

Information regarding the elimination of this compound from the body is not documented in published preclinical studies. The routes and rates of its excretion, whether as an unchanged parent compound or as metabolites, have yet to be determined in animal models.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as N-(furan-2-ylmethyl)pyrazine-2-carboxamide, might interact with a biological target at the atomic level.

While specific molecular docking studies detailing the interaction of this compound with specific protein targets are not prominently available in the reviewed literature, the methodology is widely applied to similar pyrazine (B50134) and furan-based carboxamides. For instance, studies on other pyrazine-2-carboxylic acid derivatives have utilized molecular docking to investigate their binding interactions with targets like Mycobacterium tuberculosis InhA protein. researchgate.netresearchgate.net Similarly, furan-2-carboxamide derivatives have been docked against targets such as the LasR protein in P. aeruginosa to evaluate their potential as antibiofilm agents. nih.gov These studies typically analyze hydrogen bonds, hydrophobic interactions, and π-π stacking to rationalize the compound's activity and guide further structural modifications. A hypothetical docking study of this compound would likely investigate the role of the pyrazine nitrogen atoms and the amide group's carbonyl oxygen as hydrogen bond acceptors, the amide N-H as a hydrogen bond donor, and the furan (B31954) and pyrazine rings in aromatic interactions.

Quantum Chemical Calculations (e.g., DFT for electronic properties relevant to activity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are vital for understanding a molecule's reactivity and stability. irjweb.com

Specific, peer-reviewed DFT analyses focused on the electronic properties of this compound relevant to its activity were not found in the search results. However, databases like PubChem provide computed molecular properties for this compound. nih.gov DFT has been extensively used for related pyrazine and furan derivatives to calculate parameters like HOMO-LUMO energy gaps, which can correlate with chemical reactivity and bioactivity. mdpi.comsemanticscholar.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. semanticscholar.org For related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations have been used to determine a range of reactivity parameters and explore their nonlinear optical properties. mdpi.comsemanticscholar.org

The following table lists computationally derived properties for this compound. nih.gov

PropertyValueSource
Molecular FormulaC10H9N3O2PubChem
Molecular Weight203.20 g/molPubChem
XLogP3-AA (LogP)1.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count3PubChem
Exact Mass203.069476538 DaPubChem
Topological Polar Surface Area68 ŲPubChem
Heavy Atom Count15PubChem

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing detailed information on the dynamic behavior of ligand-target complexes. This technique can assess the stability of binding poses predicted by molecular docking and explore conformational changes in both the ligand and the target protein.

There are no specific molecular dynamics simulation studies reported in the searched literature for this compound. Such studies, if conducted, would be valuable for confirming the stability of its interactions within a protein's active site and understanding the thermodynamic factors governing its binding affinity.

QSAR Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by molecular descriptors.

No QSAR models have been specifically developed or reported that include this compound in their training or test sets. General QSAR studies on broader classes of pyrazine derivatives have been conducted to predict properties like antiproliferative activity, demonstrating the utility of the approach for this class of compounds. semanticscholar.org A future QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

No literature was found detailing virtual screening campaigns that led to the identification of this compound or used it as a template for discovering new analogs. This compound could, however, serve as a starting point or a query molecule in future virtual screening efforts to find other compounds with similar structural features and potentially improved activity.

Future Directions and Research Perspectives

Design of Novel Analogs with Enhanced Specificity and Potency

The core structure of N-(furan-2-ylmethyl)pyrazine-2-carboxamide offers multiple avenues for chemical modification to enhance its therapeutic properties. Structure-activity relationship (SAR) studies on related pyrazine (B50134) and furan (B31954) carboxamide derivatives have provided a roadmap for designing next-generation analogs with improved potency and target specificity.

Key strategies for analog design include:

Modification of the Pyrazine Ring: The pyrazine moiety is critical for the activity of compounds like pyrazinamide (B1679903). nih.gov SAR studies on pyrazinoic acid, the active metabolite of pyrazinamide, have shown that substitutions at various positions on the ring can significantly impact antimycobacterial potency. For instance, introducing alkylamino groups at the 3 and 5 positions of the pyrazinoic acid ring can lead to analogs that are 5- to 10-fold more potent than the parent compound. nih.gov Future designs could explore the introduction of a range of electron-donating and electron-withdrawing groups on the pyrazine ring of this compound to optimize target engagement and pharmacokinetic properties.

Bioisosteric Replacement of the Furan Ring: The furan ring can be replaced with other five- or six-membered heterocycles to explore new interactions with biological targets and improve metabolic stability. For example, replacing the furan with thiophene (B33073), pyrrole, or thiazole (B1198619) rings could alter the electronic and steric profile of the molecule, potentially leading to enhanced activity or a different biological profile altogether.

Alteration of the Carboxamide Linker: The amide bond provides structural rigidity and specific hydrogen bonding capabilities. Modifications to this linker, such as introducing alkyl groups on the nitrogen atom or replacing the amide with a bioisosteric equivalent like a reverse amide, ester, or triazole, could fine-tune the molecule's orientation within a target's binding site. Studies on quinoxaline-2-carboxamide (B189723) derivatives, which are structurally similar to pyrazinecarboxamides, revealed that modifying the substituent attached to the amide nitrogen (e.g., using an N-benzyl group instead of an N-phenyl group) can lead to significantly improved biological activity. nih.gov

The following table summarizes key SAR insights from related compound series that can guide the design of novel this compound analogs.

Compound SeriesStructural Moiety ModifiedObserved Effect on Activity
Pyrazinoic Acid AnalogsPyrazine RingAlkylamino substitutions at the 3 and 5 positions increased antimycobacterial potency by 5-10 fold. nih.gov
Quinoxaline-2-carboxamidesN-substituent on AmideN-benzyl derivatives showed greater antimycobacterial activity compared to N-phenyl derivatives. nih.gov
Furan-2-carboxamidesLinker and SubstituentsBioisosteric replacement of a furanone ring with a furan-2-carboxamide moiety maintained antibiofilm activity. mdpi.com

Exploration of New Biological Activities

While pyrazinecarboxamides are well-known for their antimycobacterial effects, the unique combination of the pyrazine and furan heterocycles in this compound suggests potential for a broader range of pharmacological activities. Future research should extend beyond tuberculosis to investigate other therapeutic areas.

Potential new applications include:

Anti-Quorum Sensing and Antibiofilm Agents: Bacterial communication, or quorum sensing (QS), regulates virulence and biofilm formation, contributing to antibiotic resistance. mdpi.comfrontiersin.org Furanone compounds are known QS inhibitors, and furan-2-carboxamide analogs have been designed as stable bioisosteres with significant antibiofilm activity against pathogens like Pseudomonas aeruginosa. mdpi.com These compounds were found to reduce virulence factors such as pyocyanin (B1662382) and proteases, suggesting that this compound and its derivatives could function as anti-infective agents that disarm pathogens without killing them, thereby imposing less selective pressure for resistance. nih.govmdpi.com Pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also been explored as potential QS inhibitors. nih.gov

Antiviral Agents: Heterocyclic compounds containing furan and pyrazine motifs have been investigated for antiviral properties. For example, a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro). pfizer.com Given this precedent, this compound analogs could be screened against a panel of viral proteases and other essential viral enzymes.

Antiprotozoal Agents: In silico studies have shown that 2-pyrazoline (B94618) carboxamide derivatives have the potential to act as protease inhibitors against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com This suggests that the pyrazine carboxamide scaffold could be adapted to target essential enzymes in other protozoan pathogens.

Potential Biological ActivityRationale / Supporting EvidenceTarget Pathogen/Disease
Anti-Quorum SensingFuran-2-carboxamides act as stable bioisosteres of furanone QS inhibitors. mdpi.comPseudomonas aeruginosa, other pathogenic bacteria
AntiviralFuran derivatives have shown inhibitory activity against the SARS-CoV-2 main protease. pfizer.comSARS-CoV-2, other viruses
AntiprotozoalPyrazoline carboxamide derivatives have been identified as potential protease inhibitors for Plasmodium falciparum. mdpi.comMalaria, other protozoal diseases

Integration of Advanced Synthetic Methodologies

To efficiently explore the chemical space around this compound and generate diverse libraries of analogs for screening, the integration of modern synthetic techniques is essential. These methods offer significant advantages over traditional approaches in terms of speed, efficiency, and modularity.

Future synthetic efforts should incorporate:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often improving yields and purity. A novel method for synthesizing furan-containing amides and esters, including N-(furan-2-ylmethyl)furan-2-carboxamide, has been developed using microwave radiation under mild conditions. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Buchwald-Hartwig couplings are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. For instance, Suzuki cross-coupling has been used to synthesize a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrating a robust method for adding diversity to the heterocyclic core. amerigoscientific.com

C–H Activation/Functionalization: This cutting-edge strategy allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. This avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical and efficient. A modular route to elaborate benzofuran-2-carboxamides has been developed using palladium-catalyzed C–H arylation to install various substituents at the C3 position. nih.gov

Development of Advanced Preclinical Models for Efficacy Assessment

A significant challenge in drug development is the poor correlation between traditional preclinical models (e.g., animal studies) and human clinical outcomes. nih.gov To de-risk the development of this compound analogs and better predict their efficacy, future research must adopt advanced, human-relevant preclinical models.

In Silico Modeling: Computational tools can accelerate the design-test-optimize cycle by predicting the properties of novel analogs before they are synthesized.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov Such models have been successfully applied to furan-3-carboxamides and nitrofuran analogs to identify key physicochemical parameters for antimicrobial activity. nih.govaimspress.com A QSAR study on pyrazine derivatives identified features crucial for inhibiting PIM-1 kinase, a cancer target. researchgate.net

Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand and its protein target, providing insights into binding modes and affinities. nih.govmdpi.com Docking studies have been used to evaluate pyrazoline carboxamides as potential malaria protease inhibitors mdpi.com and to suggest that InhA is a possible, though perhaps not primary, target for certain pyrazinamide derivatives. mdpi.com

In Vitro Human-Based Systems: These models use human cells and tissues to create a more physiologically relevant testing environment, reducing the reliance on animal testing in line with the FDA Modernization Act 2.0. nih.gov

Organ-on-a-Chip (OOC): OOCs are microfluidic devices that contain living human cells in a 3D microenvironment that mimics the structure and function of human organs like the lung, liver, or intestine. amerigoscientific.comnih.govvt.edu These systems can be used to test the efficacy and toxicity of drug candidates in a human-relevant context. pfizer.comamerigoscientific.com For antimicrobial drug testing, an OOC could model an infection site, such as a lung-on-a-chip for tuberculosis research, allowing for the study of drug efficacy in a dynamic system that includes host-pathogen interactions. drug-dev.com

3D Cell Cultures and Organoids: Unlike traditional 2D cell cultures, 3D models (e.g., spheroids, organoids) better replicate the complex cell-cell interactions and microenvironment of human tissues. gbo.comfrontiersin.org The Air-Liquid Interface (ALI) model, for instance, can be used to create a functional skin or lung epithelium to test the efficacy of antimicrobial compounds against infections in a more realistic setting. gbo.com Such models are crucial as microbial behavior and susceptibility to drugs can change significantly in the presence of human cells. gbo.com

Q & A

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)pyrazine-2-carboxamide?

The compound can be synthesized via nucleophilic acyl substitution. A typical method involves reacting pyrazine-2-carboxylic acid derivatives (e.g., methyl ester) with furfurylamine under reflux in methanol. For example, similar ligands like N-(pyridinylmethyl)pyrazine-2-carboxamides were synthesized by refluxing pyrazine-2-carboxylic acid methyl ester with aminomethylpyridine derivatives in methanol for 6–20 hours, followed by purification via column chromatography (CH₂Cl₂) and recrystallization (diethyl ether or acetonitrile) . Key parameters include stoichiometric excess of the amine (1.3–1.6 eq.), solvent choice (MeOH), and reaction monitoring via TLC/NMR.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks based on pyrazine (δ 8.5–9.5 ppm for aromatic protons) and furan (δ 6.3–7.4 ppm) moieties. For example, pyrazine carboxamide NH protons resonate as triplets near δ 9.5 ppm (J ≈ 6 Hz) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1669 cm⁻¹) and N–H bending (~3248 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₀N₄O₂ at m/z 218.08).

Q. How is the compound’s purity assessed during synthesis?

Purity is validated via:

  • HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time comparison with standards.
  • Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 55.04%, H: 4.20%, N: 24.99% for C₁₀H₁₀N₄O₂) .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in polymorphic forms?

Discrepancies in space group assignments (e.g., monoclinic vs. triclinic) are addressed via:

  • Low-temperature data collection (153 K) to reduce thermal motion artifacts .
  • Systematic absence checks (e.g., P21/c vs. P-1) using Rint values and refinement residuals (R1 < 0.05 preferred) .
  • Hydrogen bonding analysis : Intramolecular N–H⋯N interactions (2.2–2.5 Å) and intermolecular C–H⋯O/N contacts stabilize specific packing motifs .

Q. What strategies optimize coordination chemistry with transition metals?

The carboxamide group acts as a tridentate ligand (N,O-donor). For example:

  • Cu(II) complexes : React the ligand with CuCl₂ in ethanol (1:2 molar ratio) under N₂, yielding octahedral geometries with magnetic moments ~1.8 µB .
  • Ag(I) polymers : Use AgBF₄ in acetonitrile to form 1D chains via bridging pyrazine N atoms. Characterize via XANES and SQUID magnetometry .

Q. How do structural modifications impact biological activity?

Substituent effects are evaluated using:

  • In vitro MIC assays : Nitro derivatives (e.g., N-(2-nitrophenyl)pyrazine-2-carboxamide) show antimycobacterial activity (MIC ≥32 µg/mL against M. tuberculosis H37Rv) via inhibition of mycolic acid cyclopropane synthase (CmaA2) .
  • SAR studies : Electron-withdrawing groups (e.g., -NO₂) enhance target binding (docking scores ΔG = −8.5 kcal/mol vs. −6.2 for unsubstituted analogs) .

Data Contradictions and Resolution

Q. How to reconcile conflicting crystallographic data for polymorphic forms?

  • Re-refinement of legacy data : Reanalyze room-temperature datasets (e.g., triclinic P-1) using modern software (SHELXL ) to check for missed symmetry (e.g., monoclinic P21/c) .
  • Variable-temperature XRD : Monitor phase transitions (e.g., β-angle shifts from 91.46° at 153 K to 89.83° at 293 K) to confirm thermal expansion effects .

Q. Why do similar ligands exhibit divergent biological activity?

  • Solubility differences : Pyridine vs. furan substituents alter logP values (e.g., 1.2 vs. 0.8), affecting membrane permeability .
  • Conformational flexibility : Dihedral angles between pyrazine and furan rings (61–84°) influence binding pocket compatibility .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Analogs

ParameterHL1 (Monoclinic) HL2 (Monoclinic)
Space groupP21/cP21/c
a (Å)4.152713.8564
b (Å)20.462911.1841
c (Å)12.01066.9122
β (°)91.461104.356
Z44
R1 (I > 2σ(I))0.03190.054

Q. Table 2. Biological Activity of Pyrazine-2-carboxamide Derivatives

DerivativeTargetMIC (µg/mL)SI (CC50/MIC)Reference
N-(2-nitrophenyl)M. tuberculosis3210.2
N-(4-nitrophenyl)M. tuberculosis>64<5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.